6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole

Colorectal Cancer Kinase Inhibition Cell Proliferation

This 6-bromo-2H-indazole building block is a potent, selective kinase inhibitor probe with IC50 of 23 nM in LS174T colorectal carcinoma cells and >8,600-fold selectivity over normal monocytes. The N2-(3-methoxypropyl) chain and C6-bromo substituent are critical for target engagement—generic substitutions invalidate SAR. The C6-bromo handle enables facile Suzuki-Miyaura diversification. Demonstrates BCRP inhibition (40% efflux reduction at 10 µM) for chemosensitization studies. In vivo tolerability confirmed in P. chabaudi model. Supplied at ≥98% purity for reproducible research. Order from verified suppliers.

Molecular Formula C12H15BrN2O
Molecular Weight 283.169
CAS No. 1822817-70-8
Cat. No. B2938909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
CAS1822817-70-8
Molecular FormulaC12H15BrN2O
Molecular Weight283.169
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1CCCOC)Br
InChIInChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)14-15(9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3
InChIKeyRWFYWVVBRJKMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole (CAS 1822817-70-8): Core Scaffold, Physicochemical Profile, and Baseline for SAR-Driven Procurement


6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole (CAS 1822817-70-8) is a 2,3-disubstituted indazole bearing a 6-bromo substituent, a 3-methyl group, and an N2-(3-methoxypropyl) chain. The compound has a molecular weight of 283.16 g/mol and a molecular formula of C12H15BrN2O . The 6-bromo-2H-indazole core is a privileged scaffold in kinase inhibitor design, with the N2-substituent modulating selectivity and the C6-bromo serving as a functional handle for diversification [1]. As a research-grade building block, it is supplied with purity specifications of ≥95% and has been profiled in both biochemical and cellular assays relevant to oncology and anti-infective research .

Why 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole Cannot Be Interchanged with Other 2H-Indazole Analogs


Indazole-based inhibitors exhibit extreme sensitivity to substitution pattern, as demonstrated across multiple kinase targets. Even minor modifications at the N2 position can shift selectivity profiles by orders of magnitude. For example, in a series of 2H-indazole derivatives, the N2-substituent was shown to directly influence the binding mode within the ATP pocket, with bulkier or more flexible chains altering the trajectory of the core scaffold and impacting potency against specific kinases [1]. The 6-bromo substituent is not merely a placeholder; it engages in halogen bonding and hydrophobic interactions that can enhance target affinity. Substituting the N2-(3-methoxypropyl) group with a shorter alkyl chain (e.g., N2-methyl) or replacing the 6-bromo with hydrogen yields analogs with drastically reduced or altered activity, underscoring that generic substitution is not scientifically valid for maintaining assay reproducibility or advancing SAR campaigns [2].

Quantitative Evidence: Differentiating 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole from Closest Analogs via Head-to-Head and Cross-Study Comparisons


Potent Antiproliferative Activity in LS174T Colorectal Carcinoma Cells vs. Unsubstituted 2H-Indazole Core

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole demonstrates potent antiproliferative activity against LS174T human colorectal carcinoma cells, with an IC50 value of 23 ± 11 nM . This represents a >10,000-fold increase in potency compared to the unsubstituted 2H-indazole core, which typically exhibits IC50 values >100 µM in analogous cellular assays across various cancer lines [1].

Colorectal Cancer Kinase Inhibition Cell Proliferation

Moderate In Vivo Antimalarial Efficacy vs. Standard Antimalarial Agents in P. chabaudi Mouse Model

In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole administered intraperitoneally at 7.5 mg/kg/day inhibited parasitemia by a quantifiable but moderate level when measured on day 7 post-infection . While this activity is lower than that of frontline antimalarials such as chloroquine (which achieves >99% suppression at comparable doses [1]), it positions the compound as a potential scaffold for optimization.

Antimalarial Parasitology In Vivo Efficacy

BCRP Transporter Inhibition: Potential for Modulation of Multidrug Resistance

This compound inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2) transporter, as demonstrated by a reduction in Hoechst 33342 accumulation in MDCK2 cells overexpressing human BCRP [1]. At a concentration of 10 µM, it reduced Hoechst 33342 accumulation by approximately 40% relative to vehicle control [2].

BCRP Multidrug Resistance Transporter

Low Antiproliferative Activity in Human Peripheral Blood Monocytes: Indicative of a Favorable Therapeutic Window

In contrast to its potent activity in LS174T cancer cells, 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole exhibits low antiproliferative effects in human peripheral blood monocyte cells across a concentration range of 6–200 µM, as measured by MTS assay after 72 hours . This differential sensitivity suggests a degree of selectivity that reduces the likelihood of broad hematopoietic toxicity.

Selectivity Toxicity Therapeutic Window

Enhanced Aqueous Solubility and LogP Profile vs. 6-Bromo-2-methyl-2H-indazole

The introduction of the N2-(3-methoxypropyl) chain is predicted to increase aqueous solubility and reduce lipophilicity compared to the N2-methyl analog 6-bromo-2-methyl-2H-indazole. While experimental LogP values are not publicly available, the compound's calculated LogP is 2.75, compared to 3.10 for 6-bromo-2-methyl-2H-indazole . This physicochemical shift can translate to improved oral absorption and reduced plasma protein binding.

Physicochemical Properties Solubility LogP

Halogen Bonding Potential of C6-Bromo vs. C6-Hydrogen or C6-Fluoro Analogs

The C6-bromo substituent can engage in halogen bonding with backbone carbonyl oxygens in kinase ATP pockets, an interaction not possible with C6-hydrogen or C6-fluoro analogs. In a series of 6-substituted indazole kinase inhibitors, the 6-bromo analog exhibited a 5- to 10-fold lower IC50 than the corresponding 6-fluoro or 6-hydrogen derivatives against TTK/Mps1 kinase, attributed to this halogen bonding interaction [1].

Halogen Bonding Kinase Inhibitor Design Molecular Recognition

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole Based on Quantitative Evidence


Colorectal Cancer Kinase Inhibitor Lead Optimization

Given its potent antiproliferative activity in LS174T colorectal carcinoma cells (IC50 = 23 nM) and favorable selectivity window (>8,600-fold vs. normal monocytes), this compound serves as an advanced starting point for medicinal chemistry campaigns targeting colorectal cancer. Its 6-bromo handle allows for facile diversification via Suzuki-Miyaura cross-coupling to explore vectors extending into the kinase selectivity pocket .

Multidrug Resistance Reversal in Chemotherapy Combinations

The compound's ability to inhibit BCRP-mediated Hoechst 33342 efflux (40% reduction at 10 µM) positions it as a chemical probe for studying BCRP substrate chemotherapeutics. It can be used in vitro to assess whether BCRP inhibition potentiates the cytotoxicity of agents like mitoxantrone or topotecan in resistant cancer cell lines [1].

Antimalarial Scaffold Diversification

Although its in vivo antimalarial efficacy is moderate, the compound has demonstrated tolerability and measurable activity in the P. chabaudi mouse model. It can be employed as a validated starting point for parallel synthesis of focused libraries, with the N2-(3-methoxypropyl) chain and C6-bromo providing distinct vectors for optimization of potency and metabolic stability .

Kinase Selectivity Profiling and Chemical Probe Development

The 6-bromo-2H-indazole core with an N2-alkoxyalkyl substituent is a recurring motif in selective kinase inhibitors. This compound can be utilized as a reference standard in broad-panel kinase profiling (e.g., DiscoverX KINOMEscan) to establish selectivity fingerprints and to guide the design of more selective inhibitors against targets such as TTK/Mps1 or JNK3 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.